REACTION_CXSMILES
|
[CH3:1][C:2](=[CH2:12])[CH2:3][O:4][CH:5]1[CH2:10][CH2:9][C:8](=[O:11])[CH2:7][CH2:6]1.C.CCOCC.Cl>CO>[CH2:3]([O:4][CH:5]1[CH2:10][CH2:9][C:8](=[O:11])[CH2:7][CH2:6]1)[CH:2]([CH3:12])[CH3:1]
|
Name
|
|
Quantity
|
16.9 g
|
Type
|
reactant
|
Smiles
|
CC(COC1CCC(CC1)=O)=C
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Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
60 mL
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Type
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reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
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30 mL
|
Type
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reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was hydrogenated at room temperature
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Type
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CUSTOM
|
Details
|
The catalyst was then removed
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Type
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DISTILLATION
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Details
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the solvent was distilled off under vacuum
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Type
|
CUSTOM
|
Details
|
The 15 g of crude product which were obtained
|
Type
|
CUSTOM
|
Details
|
This was followed by neutralisation with sodium hydrogen carbonate, separation of the ether phase
|
Type
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EXTRACTION
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Details
|
extracting twice with ether
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Type
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DRY_WITH_MATERIAL
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Details
|
The ethereal solution was dried over sodium sulphate
|
Type
|
DISTILLATION
|
Details
|
the ether was distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)OC1CCC(CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 61.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |